molecular formula C12H15ClO4 B14413286 Benzoic acid--(5-chlorooxolan-2-yl)methanol (1/1) CAS No. 81252-26-8

Benzoic acid--(5-chlorooxolan-2-yl)methanol (1/1)

Cat. No.: B14413286
CAS No.: 81252-26-8
M. Wt: 258.70 g/mol
InChI Key: YNRQTLJPALUZNS-UHFFFAOYSA-N
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Description

Benzoic acid–(5-chlorooxolan-2-yl)methanol (1/1) is an organic compound that combines the structural features of benzoic acid and a chlorinated oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid–(5-chlorooxolan-2-yl)methanol (1/1) typically involves the reaction of benzoic acid with a chlorinated oxolane derivative. One common method is the esterification of benzoic acid with 5-chlorooxolan-2-ylmethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–(5-chlorooxolan-2-yl)methanol (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The chlorinated oxolane ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

Benzoic acid–(5-chlorooxolan-2-yl)methanol (1/1) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzoic acid–(5-chlorooxolan-2-yl)methanol (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or by disrupting cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    5-chlorooxolan-2-ylmethanol:

Uniqueness

Benzoic acid–(5-chlorooxolan-2-yl)methanol (1/1) is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

81252-26-8

Molecular Formula

C12H15ClO4

Molecular Weight

258.70 g/mol

IUPAC Name

benzoic acid;(5-chlorooxolan-2-yl)methanol

InChI

InChI=1S/C7H6O2.C5H9ClO2/c8-7(9)6-4-2-1-3-5-6;6-5-2-1-4(3-7)8-5/h1-5H,(H,8,9);4-5,7H,1-3H2

InChI Key

YNRQTLJPALUZNS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CO)Cl.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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